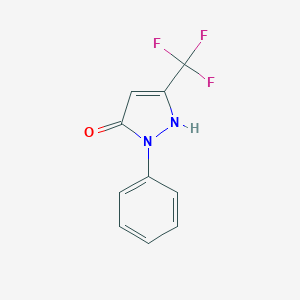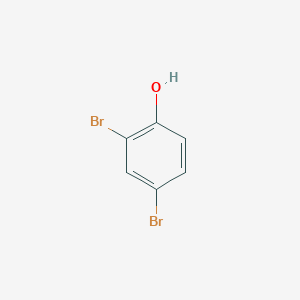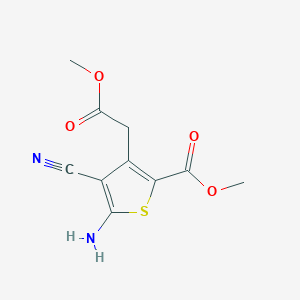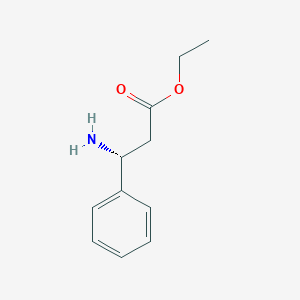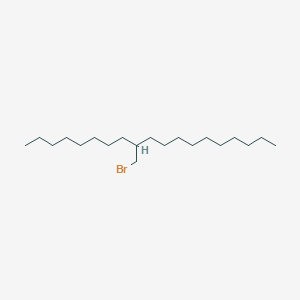
9-(Brommethyl)nonadecan
Übersicht
Beschreibung
9-(Bromomethyl)nonadecane: is an organic compound with the molecular formula C20H41Br . It is a long-chain alkyl bromide, characterized by a bromomethyl group attached to the ninth carbon of a nonadecane chain. This compound is typically a colorless to pale yellow liquid and is used in various chemical synthesis processes due to its reactivity.
Wissenschaftliche Forschungsanwendungen
Chemistry: 9-(Bromomethyl)nonadecane is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of long-chain alkyl derivatives and in the study of reaction mechanisms involving alkyl halides .
Biology and Medicine: In biological research, 9-(Bromomethyl)nonadecane can be used to modify biomolecules, such as proteins and nucleic acids, through alkylation reactions. This modification can help in studying the structure and function of these biomolecules .
Industry: In the industrial sector, 9-(Bromomethyl)nonadecane is used in the production of surfactants, lubricants, and other specialty chemicals. Its reactivity makes it a valuable building block for the synthesis of complex molecules .
Wirkmechanismus
Target of Action
It is known to be used in the synthesis of donor-acceptor-type conjugated polymer backbones .
Mode of Action
It is known that the compound can be used as a branching halogenated alkyl chain compound, which acts as a plasticizer, enhancing the mobility of charge carriers in organic conjugated polymers .
Biochemical Pathways
It is known to be involved in the synthesis of donor-acceptor-type conjugated polymer backbones, which can be multifunctional materials used in electrochromic and photovoltaic applications .
Pharmacokinetics
It is slightly soluble in chloroform and ethyl acetate .
Result of Action
It is known to enhance the mobility of charge carriers in organic conjugated polymers, thereby improving the performance of organic functional materials .
Action Environment
It is known that the compound is stable under normal temperatures and pressures .
Biochemische Analyse
Biochemical Properties
9-(Bromomethyl)nonadecane can be used in fused structures of the donor-acceptor-type conjugated polymer backbones . These polymers can be multifunctional materials and used in electrochromic and photovoltaic applications
Cellular Effects
It has been used in the fabrication of transistors and diodes, suggesting that it may have some influence on cell function .
Molecular Mechanism
It has been used in the fabrication of transistors and diodes, suggesting that it may exert its effects at the molecular level .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)nonadecane can be achieved through several methods. One common method involves the bromination of 9-methylnonadecane. This process typically uses bromine (Br2) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of 9-(Bromomethyl)nonadecane may involve the use of large-scale bromination reactors. The reaction conditions are carefully monitored to ensure the efficient conversion of the starting material to the desired product. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain high-purity 9-(Bromomethyl)nonadecane .
Analyse Chemischer Reaktionen
Types of Reactions: 9-(Bromomethyl)nonadecane primarily undergoes substitution reactions due to the presence of the bromomethyl group. These reactions include nucleophilic substitution (SN2) and elimination reactions.
Common Reagents and Conditions:
Nucleophilic Substitution (SN2): This reaction typically involves a nucleophile such as sodium azide (NaN3) or potassium cyanide (KCN) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone.
Elimination Reactions: These reactions can be carried out using strong bases like potassium tert-butoxide (t-BuOK) in solvents such as dimethylformamide (DMF).
Major Products:
Nucleophilic Substitution: The major products are the corresponding azide or nitrile derivatives.
Elimination Reactions: The major product is typically an alkene formed by the removal of the bromine atom and a hydrogen atom from the adjacent carbon.
Vergleich Mit ähnlichen Verbindungen
1-Bromooctadecane: Similar in structure but with the bromine atom attached to the first carbon.
9-Bromononadecane: Similar in structure but without the methyl group on the ninth carbon.
1-Bromohexadecane: A shorter chain alkyl bromide with the bromine atom attached to the first carbon.
Uniqueness: 9-(Bromomethyl)nonadecane is unique due to the presence of the bromomethyl group at the ninth carbon, which provides distinct reactivity compared to other alkyl bromides. This unique positioning allows for specific substitution and elimination reactions that are not possible with other similar compounds .
Eigenschaften
IUPAC Name |
9-(bromomethyl)nonadecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41Br/c1-3-5-7-9-11-12-14-16-18-20(19-21)17-15-13-10-8-6-4-2/h20H,3-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQSDBVMLJNZKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69620-20-8 | |
| Record name | 9-(Bromomethyl)nonadecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


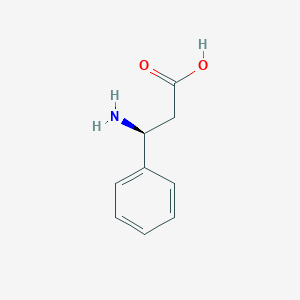
![5H-Dibenzo[a,d]cycloheptene](/img/structure/B41351.png)
![5H-Dibenzo[a,d]cycloheptene-5-propanamine](/img/structure/B41354.png)
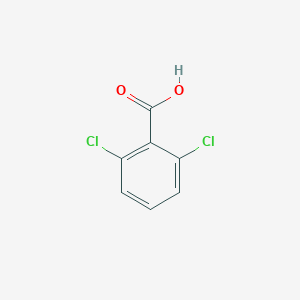
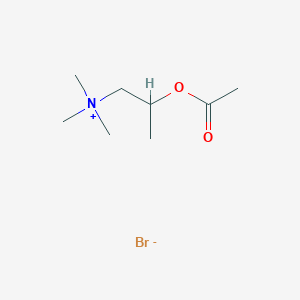
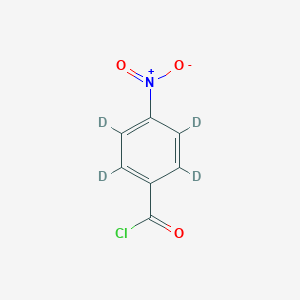
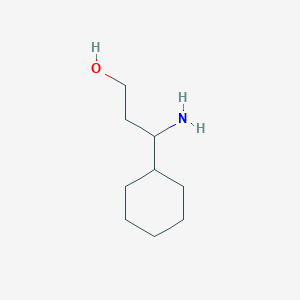

![5-[Bis(2-ethoxy-2-oxoethyl)amino]-4-cyano-2-(methoxycarbonyl)-3-thiopheneacetic Acid Methyl Ester](/img/structure/B41368.png)
